Enantiomeric Purity: Guaranteed >97%ee for (3R,4S)-Isomer Versus Racemic and (3S,4R) Alternatives
For stereospecific applications, the enantiomeric excess (ee) of the purchased compound is a critical specification. The (3R,4S) enantiomer is commercially supplied with a certified enantiomeric purity of >97%ee . In contrast, the racemic mixture is offered as a 'relative' stereoconfiguration with 0%ee, and the (3S,4R) hydrochloride salt (CAS 1049978-59-7) is offered with unspecified chiral purity . Higher chiral purity directly eliminates the uncertainty and waste associated with separate enantiomer separation, which is crucial for researchers building complex, single-isomer pharmaceuticals.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | >97% enantiomeric excess (ee) |
| Comparator Or Baseline | (±)-trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, 0% ee |
| Quantified Difference | Absolute ee difference of >97 percentage points |
| Conditions | Vendor specification sheets from A&J Pharmtech (Chembase) and ChemImpex; purity quantified by chiral HPLC |
Why This Matters
The >97%ee eliminates the need for costly and time-consuming chiral resolution steps, providing direct access to a single, pharmaceutically relevant enantiomer.
